molecular formula C11H15N5O2S B3976996 N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide

Cat. No.: B3976996
M. Wt: 281.34 g/mol
InChI Key: SPRBKKOFSATLHN-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a synthetic organic compound that features both oxazole and triazole rings. These heterocyclic structures are often found in various biologically active molecules, making this compound potentially significant in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-4-8(19-11-14-12-6-16(11)3)10(17)13-9-5-7(2)18-15-9/h5-6,8H,4H2,1-3H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRBKKOFSATLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)SC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide typically involves multi-step organic reactions. The process might start with the preparation of the oxazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents might include:

    Oxazole synthesis: Using 2-amino-2-methylpropanenitrile and acetic anhydride.

    Triazole synthesis: Using 4-methyl-1H-1,2,4-triazole-3-thiol and appropriate alkylating agents.

    Coupling reaction: Using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The oxazole and triazole rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using halogenating agents or nucleophiles like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving oxazole and triazole rings.

    Medicine: Potential use as a drug candidate or lead compound in drug discovery.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide would depend on its specific biological or chemical context. Generally, compounds with oxazole and triazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propionamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is unique due to its specific combination of oxazole and triazole rings, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness might make it particularly valuable in certain applications, such as drug discovery or materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide

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